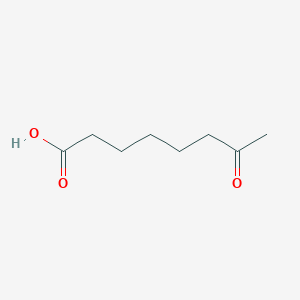

7-Oxooctanoic acid

概述

描述

It is formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors . This compound is of significant interest due to its various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: 7-Oxooctanoic acid can be synthesized via ozonolytic cleavage of 1-alkylcycloalkenes in a mixture of methylene chloride and acetic acid, followed by oxidation of peroxide ozonolysis products with 30% hydrogen peroxide and selenium dioxide . This method yields this compound with a high degree of purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the ozonolytic synthesis method mentioned above can be scaled up for industrial applications. The use of common reagents like methylene chloride, acetic acid, hydrogen peroxide, and selenium dioxide makes this method feasible for large-scale production.

化学反应分析

Types of Reactions: 7-Oxooctanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce more complex compounds.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and selenium dioxide are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation Products: More oxidized fatty acids or ketones.

Reduction Products: Alcohol derivatives of this compound.

Substitution Products: Halogenated or other substituted derivatives of the original compound.

科学研究应用

Scientific Research Applications

7-Oxooctanoic acid has garnered attention in various scientific fields due to its unique properties and versatility. Below are key areas of application:

Analytical Chemistry

This compound has been utilized as a test compound in high-resolution electrospray ionization mass spectrometry (HR ESI-MS). This application focuses on measuring the average oxygen-to-carbon ratio in secondary organic aerosols (SOAs), which is crucial for understanding atmospheric chemistry and pollution dynamics .

Biochemical Research

In biochemical studies, this compound is involved in synthesizing haptens for antibody production. Specifically, it has been used to create haptens that mimic triacetone triperoxide (TATP), a common improvised explosive. The antibodies generated from these haptens can enhance detection methods for TATP, addressing significant security concerns .

Entomology

This compound plays a critical role in the synthesis of the "queen substance" in honeybees, which is essential for regulating social behavior within colonies. Research indicates that this compound is a precursor in a two-step synthesis process that leads to the production of this pheromone .

Synthesis of Biologically Active Compounds

This compound is employed in creating various biologically active compounds, including insect pheromones and insecticides. Its structural properties make it an excellent building block for synthesizing compounds with specific biological activities .

Flavoring and Fragrance Industry

Although not primarily recommended for direct flavoring or fragrance use, this compound's derivatives may find applications in these industries due to their chemical characteristics .

Data Table: Applications of this compound

Case Study 1: Detection of TATP

Researchers designed a hapten based on the structure of TATP using this compound. The resulting antibodies demonstrated high specificity and sensitivity in detecting TATP, thus providing a potential method for enhancing security measures against explosive threats .

Case Study 2: Honeybee Communication

A study explored the synthesis of the queen substance using this compound as a precursor. The findings revealed insights into the chemical communication mechanisms within bee colonies, emphasizing the ecological importance of this compound .

作用机制

7-Oxooctanoic acid exerts its effects through its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It can also act as a precursor for the synthesis of more complex molecules, influencing various biochemical pathways.

相似化合物的比较

- 6-Oxoheptanoic acid

- 4-Oxohexanoic acid

- 2-Oxooctanoic acid

Comparison: 7-Oxooctanoic acid is unique due to its specific structure and the position of the keto group on the seventh carbon. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 6-oxoheptanoic acid has the keto group on the sixth carbon, which affects its reactivity and applications differently.

生物活性

7-Oxooctanoic acid (C8H14O3), also known as 7-oxo-caprylic acid, is a medium-chain fatty acid derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of organic compounds known as keto acids, which play significant roles in various metabolic pathways. Understanding the biological activity of this compound is crucial for its potential applications in medicine and nutrition.

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.195 g/mol |

| CAS Number | 14112-98-2 |

| IUPAC Name | 7-Oxo-octanoic acid |

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in lipid metabolism. It has been identified as a metabolite in various organisms, including humans, where it may influence energy production and storage. The compound can serve as a substrate for enzymatic reactions, contributing to the synthesis of other biologically relevant molecules.

Inhibition of Enzymes

Recent studies have highlighted the inhibitory effects of this compound on specific enzymes related to bacterial metabolism. For instance, it has been shown to inhibit 7,8-diaminopelargonic acid aminotransferase (DAPA AT) in Mycobacterium tuberculosis, an enzyme crucial for the biosynthesis of lysine and a potential target for tuberculosis treatment. The inhibition constants (K_i) for this interaction suggest that this compound could serve as a lead compound for developing new antimycobacterial drugs .

Oxidative Stress and Lipid Peroxidation

This compound has been implicated in oxidative stress mechanisms. It can participate in lipid peroxidation processes, generating reactive electrophiles that modify proteins and contribute to cellular damage. This aspect is particularly relevant in the context of cardiovascular diseases, where oxidative stress plays a pivotal role . The formation of protein adducts from lipid peroxidation products, including those derived from this compound, may serve as biomarkers for oxidative damage and associated pathologies.

Study on Antimicrobial Properties

A study exploring the antimicrobial properties of medium-chain fatty acids, including this compound, demonstrated significant inhibitory effects against various pathogens. The research indicated that these compounds disrupt microbial cell membranes, leading to cell lysis and death. This property suggests potential applications in food preservation and therapeutic formulations .

Clinical Relevance in Disease Models

In models of colorectal cancer, metabolites like this compound have been associated with altered metabolic profiles. Research indicates that changes in levels of this compound may correlate with disease progression and response to treatment . Such findings underscore the importance of further investigating the role of this compound in cancer metabolism.

属性

IUPAC Name |

7-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAHCBHKCKPJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161575 | |

| Record name | 7-Ketooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14112-98-2 | |

| Record name | 7-Oxooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14112-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ketooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014112982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ketooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-oxooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-oxooctanoic acid in the context of honeybee communication?

A1: this compound serves as a crucial precursor in synthesizing the "queen substance" in honeybees. This substance, chemically known as (E)-9-oxo-2-decenoic acid, plays a vital role in regulating the bee colony's social structure. [] A two-step synthesis method utilizes this compound, highlighting its importance in understanding and potentially influencing honeybee behavior. You can find more details about this synthesis in the research paper available here: []

Q2: How is this compound being used in the development of detection methods for explosives?

A2: Researchers have successfully designed a hapten mimicking the structure of the explosive TATP (Triacetone triperoxide) using this compound as a key building block. [] This hapten successfully elicited an immune response in mice, leading to the production of antibodies specific to TATP. This breakthrough paves the way for developing highly sensitive and selective biosensors for detecting TATP, a significant concern due to its accessibility and detection challenges. Learn more about this development in the research paper: []

Q3: Has this compound been found in natural sources, and if so, what methods are used to identify it?

A3: Yes, this compound was identified as a major component (61.18%) in the ethanol extract of Landolphia dulcis leaves. [] The identification was achieved using Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a widely employed technique for identifying and quantifying different substances within a sample. This study highlights the presence of this compound in the plant kingdom and its potential applications in various fields. For a deeper understanding of the analysis, refer to the research paper: []

Q4: What are some of the chemical reactions this compound can undergo, and what are the potential applications of these reactions?

A4: this compound serves as a versatile starting material in organic synthesis due to its ketone and carboxylic acid functional groups. One notable reaction is its conversion to 7-oxooctanal, followed by condensation with malonic acid, leading to the synthesis of the honeybee pheromone. [, ] Additionally, it can be used to synthesize macrolides incorporating diethylene glycol and dicarboxylic acid hydrazides. [] Further research explores the synthesis of carboxyalkylindolenines from 6-methyl-7-oxooctanoic acid. [, ] These diverse reactions demonstrate the potential of this compound as a building block for various biologically and chemically relevant molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。